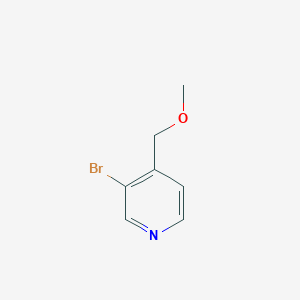

3-Bromo-4-(methoxymethyl)pyridine

Descripción general

Descripción

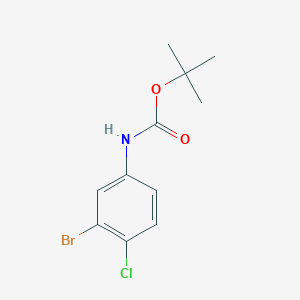

3-Bromo-4-(methoxymethyl)pyridine is a chemical compound used as an intermediate for pharmaceutical and organic synthesis . It has a molecular formula of C6H6BrNO and a molecular weight of 188.024 g/mol . The IUPAC name for this compound is 3-bromo-4-methoxypyridine .

Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 4-methyl-3-nitropyridine as a raw material, which undergoes hydrogenation reduction under the action of catalysts . The product, 4-methyl-3-aminopyridine, is then reacted with acid to form a salt. Bromine is added, followed by a sodium nitrite water solution. The pH of the solution is adjusted to be alkaline, and then extraction, drying, and concentration are performed to obtain the final product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=C(C=NC=C1)Br . This indicates that the compound contains a pyridine ring with a bromo group at the 3-position and a methoxymethyl group at the 4-position . Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Suzuki-Miyaura coupling, a type of cross-coupling reaction, with boronic acids . It can also react with other nucleophiles in substitution reactions .Physical and Chemical Properties Analysis

This compound is slightly soluble in water . It has a yellow color and is typically supplied as a liquid . Its density is 1.549 g/mL at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Natural Alkaloids and Derivatives 3-Bromo-4-(methoxymethyl)pyridine serves as a versatile intermediate in the synthesis of complex natural products and their analogs. For example, its reaction with TosMIC under palladium-mediated conditions enabled the creation of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives. These compounds are crucial for the total synthesis of marine alkaloids such as variolin B and deoxyvariolin B. This approach is significant for developing new pharmacologically active substances derived from natural compounds, offering potential in drug discovery and development (Baeza et al., 2010).

Heterocyclic Compound Synthesis The alkylation of related pyridine derivatives with active halomethylene compounds illustrates the chemical versatility and reactivity of these molecules. Such reactions can yield a variety of structural isomers, which are fundamental in synthesizing heterocyclic compounds. These synthesized heterocyclic compounds have applications ranging from material science to pharmaceuticals, highlighting the broad utility of this compound in chemical synthesis (Kaigorodova et al., 2004).

Spectroscopic Analysis and Optical Properties The compound's derivatives have been extensively studied for their structural features using spectroscopic techniques, including IR, electronic spectroscopy, and X-ray diffraction. This research provides valuable insights into the optical properties of pyridine derivatives, with potential applications in developing new materials with specific optical characteristics. The study of these compounds' fluorescence spectra in various solvents further contributes to understanding their photophysical properties, relevant for designing fluorescence-based sensors and other optical devices (Cetina et al., 2010).

Antimicrobial Activity Research into the derivatives of this compound also explores their potential antimicrobial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives have demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria. This finding suggests that compounds derived from this compound could be promising candidates for developing new antimicrobial agents, addressing the growing need for novel antibiotics (Bogdanowicz et al., 2013).

Mecanismo De Acción

Target of Action

3-Bromo-4-(methoxymethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler ones .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds from simpler ones .

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-4-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-6-2-3-9-4-7(6)8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSBUZSLUAARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)

![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)